molecular formula C20H22O5 B1240681 Deoxymiroestrol

Deoxymiroestrol

Cat. No. B1240681
M. Wt: 342.4 g/mol
InChI Key: AZKZPXFWTQSDET-ZMNKABNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxymiroestrol is a natural product found in Pueraria candollei var. mirifica with data available.

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay Development

Deoxymiroestrol, a potent phytoestrogen found in Pueraria candollei, has been the focus of developing specific enzyme-linked immunosorbent assays (ELISAs). These assays, using fragment antigen-binding (Fab) antibody, are significant for quantifying deoxymiroestrol to improve analytical performance, particularly for quality control in P. candollei-derived products. They offer precise detection and high recovery rates, indicating their potential application in ensuring the efficacy of products containing deoxymiroestrol (Sae-foo et al., 2021).

Hormone Replacement Therapy and Estrogenic Activity

Studies have explored the estrogenic activity of Pueraria candollei, which contains deoxymiroestrol, for use as hormone replacement therapy in postmenopausal women. This estrogenic activity is attributed to deoxymiroestrol being the most potent phytoestrogen in the chromene group of the plant (Sae-foo et al., 2021).

Rapid Detection and Quality Control

Rapid detection methods like lateral flow immunoassay (LFIA) have been developed for deoxymiroestrol, utilizing Fab antibodies. This method is pivotal for quick, specific detection of deoxymiroestrol, aiding in the quality control of plant-derived raw materials, especially under guidelines like good agricultural and manufacturing practices (Sae-foo et al., 2021).

Insights into Estrogenicity and Pharmaceutical Potential

Deoxymiroestrol's role in competing with estrogen for binding to the estrogen receptor has been investigated through in silico simulation, providing insights into its potential as a drug for ER-positive breast cancer treatment. This research offers a foundation for developing phytoestrogen derivatives as therapeutic agents (Sugiyama et al., 2009).

properties

Product Name

Deoxymiroestrol

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one

InChI

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1

InChI Key

AZKZPXFWTQSDET-ZMNKABNMSA-N

Isomeric SMILES

CC1([C@H]2C[C@]3(CC(=O)[C@H]([C@@H]2[C@H]3O)C4=COC5=C([C@H]41)C=CC(=C5)O)O)C

Canonical SMILES

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C

synonyms

deoxy-miroestrol
deoxymiroestrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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